Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate
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Overview
Description
Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of phenylacetic acid, featuring a chloro, fluoro, and hydroxy substitution on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate typically involves the esterification of 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 2-(5-chloro-2-fluoro-4-oxophenyl)acetate
Reduction: Formation of 2-(5-chloro-2-fluoro-4-hydroxyphenyl)ethanol
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro, fluoro, and hydroxy groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-hydroxyphenyl)acetate
- Ethyl 2-(5-chloro-4-hydroxyphenyl)acetate
- Ethyl 2-(5-fluoro-4-hydroxyphenyl)acetate
Uniqueness
Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate is unique due to the combination of chloro, fluoro, and hydroxy substituents on the aromatic ring. This specific substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (hydroxy) groups can influence its reactivity and interactions with other molecules.
Biological Activity
Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₄H₁₄ClF O₃
- Molecular Weight : 288.71 g/mol
The presence of a chloro and a fluoro substituent on the phenyl ring, along with a hydroxy group, contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of halogenated phenyl acetates exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The effectiveness of the compound can be quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of the compound that inhibits bacterial growth. The following table summarizes the MIC values against selected pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Candida albicans | 16 |
These results indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer properties. The compound was tested against various cancer cell lines to evaluate its cytotoxic effects.
Cytotoxicity Assays
The following table presents the IC50 values (the concentration that inhibits cell growth by 50%) for different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
HeLa (Cervical Cancer) | 18 |
HCT116 (Colon Cancer) | 22 |
These findings suggest that this compound has significant potential as an anticancer agent, particularly in targeting lung and breast cancers.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Studies have indicated that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can damage cellular components, further contributing to its cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multidrug-resistant Staphylococcus aureus revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential use in treating infections caused by resistant strains .
Case Study 2: Anticancer Properties
In vitro studies using A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy . Further analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, supporting its role as an effective anticancer agent .
Properties
Molecular Formula |
C10H10ClFO3 |
---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H10ClFO3/c1-2-15-10(14)4-6-3-7(11)9(13)5-8(6)12/h3,5,13H,2,4H2,1H3 |
InChI Key |
BBLLNEFUGWDDJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1F)O)Cl |
Origin of Product |
United States |
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